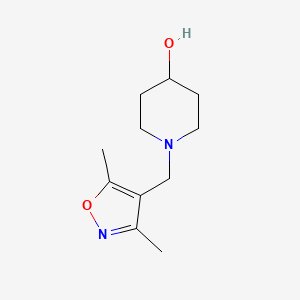

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-8-11(9(2)15-12-8)7-13-5-3-10(14)4-6-13/h10,14H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDLWRQONCOHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Isocyanide and Isoxazole Derivative Coupling

Overview:

One of the prominent strategies involves the formation of the isoxazolyl methyl group through cyclization reactions starting from suitable precursors such as hydroxylamines, nitriles, or halogenated intermediates, followed by coupling with piperidin-4-ol derivatives.

- Preparation of 3,5-Dimethylisoxazol-4-yl methyl intermediates:

The synthesis begins with the nitrile or halogenated precursor, which undergoes cyclization with hydroxylamine derivatives under basic conditions to form the isoxazole ring.

For example, the reaction of 3,5-dimethyl-4-halo nitriles with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) facilitates ring closure, yielding the isoxazolyl methyl intermediate.

- Coupling with Piperidin-4-ol:

The isoxazolyl methyl intermediate is then coupled to the piperidin-4-ol via nucleophilic substitution or amidation, often employing activating agents such as T3P (propylphosphonic anhydride) or carbodiimides (e.g., EDC, DCC).

The process involves activating the carboxylic acid or related functional groups on the isoxazole precursor, followed by nucleophilic attack from the piperidin-4-ol.

- A study reports the synthesis of similar compounds using T3P-mediated coupling, achieving high yields (~97%) and purity, indicating the efficiency of this approach.

Multi-Step Synthesis via Thioester Intermediates

Overview:

Another approach involves the formation of thioester intermediates, which are then converted into the target compound through subsequent reactions.

- Formation of 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)acetic acid:

This intermediate is synthesized by reacting 3,5-dimethylisoxazol-4-yl methyl derivatives with thioacetic acid derivatives under basic conditions.

- Coupling with Piperazine Derivatives:

The thioester intermediates are then reacted with piperazine derivatives (e.g., piperidin-4-ol) in the presence of a base like triethylamine (Et3N) and a coupling reagent such as T3P.

This step yields the desired compound with high selectivity and yield.

- The process described results in compounds with purity exceeding 99%, as confirmed by ELSD and HRMS analyses.

Transition Metal-Catalyzed Cross-Coupling Reactions

Overview:

For more complex derivatives, transition metal catalysis, particularly palladium-catalyzed cross-coupling, is employed to attach the isoxazolyl moiety to the piperidine core.

- Preparation of aryl or heteroaryl halides:

Starting from halogenated isoxazole derivatives, these are subjected to Pd-catalyzed coupling with piperidin-4-ol derivatives bearing suitable leaving groups (e.g., bromides, chlorides).

- Reaction Conditions:

Typically, Pd(0) complexes such as Pd2(dba)3 with ligands like BINAP are used in degassed toluene, heated at approximately 110°C for 24 hours.

- Such methods have been successfully applied to synthesize isoxazolyl-substituted imidazopyridines, demonstrating good yields and regioselectivity.

Patent-Driven Synthesis Pathways

Overview:

Recent patent disclosures (e.g., WO2016170323A1) describe synthetic routes for isoxazolyl substituted heterocycles, emphasizing the use of:

- Diazepane or piperazine derivatives as intermediates.

- Acid activation and coupling reagents such as T3P.

- Sequential steps involving deprotection, cyclization, and functional group transformations.

- Starting from protected amino alcohols, the synthesis involves deprotection, followed by coupling with isoxazolyl methyl intermediates, and final purification.

- These methods have been optimized for pharmaceutical-grade compounds, with yields typically ranging from 65% to 97%, and high purity levels suitable for medicinal applications.

Data Table Summarizing Preparation Methods

Notes and Considerations

Reaction Optimization:

The choice of coupling reagent (e.g., T3P) significantly influences yield and purity. Reaction temperature, solvent, and stoichiometry are critical parameters.Purification Techniques:

Chromatography on silica gel, recrystallization, and preparative HPLC are standard for isolating high-purity products.Safety and Scalability: Use of mild conditions and scalable reagents like T3P and Pd catalysts supports potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or modify the isoxazole ring.

Substitution: The piperidine ring or the isoxazole moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or organometallic reagents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine or isoxazole rings.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that compounds similar to 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol may exhibit neuropharmacological effects. Specifically, they have been studied for their potential in treating conditions such as anxiety and depression. The compound's ability to interact with neurotransmitter systems makes it a candidate for further investigation in this area.

Inhibition of Enzymes

The compound has shown promise as an inhibitor of fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, potentially providing therapeutic effects for conditions such as pain management and obesity .

Metabolic Disorders

Compounds with similar structures have been explored for their ability to modulate metabolic processes. For instance, studies have indicated that they may act as antagonists at cannabinoid receptors, influencing appetite regulation and metabolic syndrome-related disorders such as type 2 diabetes .

Case Study 1: FAAH Inhibition

A study investigated the binding affinity of various isoxazole derivatives to FAAH, revealing that certain compounds exhibited high binding affinity (IC50: 6.1 nM). This suggests that this compound could similarly inhibit FAAH effectively, leading to potential applications in pain relief and anxiety management.

Case Study 2: CB1 Antagonism

In a patent related to cannabinoid receptor antagonists, compounds structurally related to our compound were shown to influence metabolic processes significantly. These findings indicate the potential for developing treatments targeting obesity and related metabolic disorders through modulation of the endocannabinoid system .

Mechanism of Action

The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways or interact with neurotransmitter receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related compounds, emphasizing differences in functional groups, biological activities, synthesis, and toxicological profiles.

Structural and Functional Group Analysis

Key Research Findings

Substituent Impact on Activity :

- Thioether and carbamate groups (Compound 20b) enhance receptor binding, whereas sulfonyl linkages (CAS 697258-72-3) improve hydrophilicity .

- Methyl vs. sulfonyl substitutions alter logP values, influencing bioavailability and metabolic stability.

Toxicological Thresholds: Flavoring agents (No. 2161/2162) highlight the importance of structural class-based safety thresholds, with dimethyl substitutions on imidazolidine cores modulating toxicity risks .

Synthetic Flexibility :

- The 3,5-dimethylisoxazole moiety serves as a versatile pharmacophore, compatible with diverse synthetic strategies (e.g., carbamate formation, sulfonylation) .

Biological Activity

1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Structural Overview

The compound features a piperidine ring substituted with a hydroxyl group and a 3,5-dimethylisoxazole moiety. This structural combination is significant as it may influence the compound's pharmacological properties, including its interaction with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-ol |

| Molecular Weight | 210.277 g/mol |

| CAS Number | 1338676-24-6 |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar isoxazole derivatives can act as inhibitors of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine biosynthesis .

- Receptor Binding : The compound's structure suggests potential interactions with various receptors in the central nervous system (CNS). Compounds with similar piperidine structures have been investigated for their ability to modulate neurotransmitter receptors, impacting conditions such as anxiety and depression .

- Anticancer Properties : Preliminary studies suggest that derivatives of isoxazole compounds exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cells. The unique structure of this compound may enhance its efficacy against certain cancer types .

Case Study 1: Anticancer Activity

A study exploring the anticancer properties of various isoxazole derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects against breast cancer cell lines MCF-7 and MDA-MB-231. The study utilized combination therapy with doxorubicin, revealing a synergistic effect that enhanced cell death compared to doxorubicin alone .

Case Study 2: Neuroprotective Effects

In a recent investigation into neuroprotective agents, researchers evaluated the effects of piperidine derivatives on neuronal cells subjected to oxidative stress. The findings suggested that compounds with structural similarities to this compound could reduce cell death and improve cell viability through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-(3,5-Dimethylisoxazol-4-yl)piperidine | Lacks hydroxyl group | Reduced reactivity and potential activity |

| Piperidin-4-ol | Similar piperidine structure without isoxazole moiety | Limited biological applications |

| 3,5-Dimethylisoxazole | Core structure without piperidine ring | Primarily used in synthetic applications |

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-4-ol with high purity?

- Methodology :

- Use reductive amination or nucleophilic substitution to couple the 3,5-dimethylisoxazole moiety to the piperidin-4-ol scaffold. Optimize reaction conditions (e.g., solvent: ethanol/DMF, temperature: 60–80°C) to minimize side products like sulfonamide derivatives observed in analogous syntheses .

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity, as demonstrated for structurally related piperidine-isoxazole hybrids .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Identify the isoxazole methyl groups (δ 2.1–2.3 ppm for C3/C5-CH3) and the piperidin-4-ol hydroxyl proton (δ 1.5–2.0 ppm, broad singlet). The coupling of the methylene bridge (CH2) between isoxazole and piperidine should appear at δ 3.5–4.0 ppm .

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile) to confirm molecular ion [M+H]+ at m/z 237.1 (calculated molecular weight: 236.3) .

Q. What are the key physicochemical properties to prioritize for initial characterization?

- Methodology :

- LogP : Estimate via shake-flask method (expected ~1.2–1.5 based on methyl-linked analogs) . Compare with computational tools like MarvinSuite to resolve discrepancies from sulfonyl-containing analogs (e.g., logP = -0.19 in vs. 0.34 in ).

- Aqueous solubility : Perform equilibrium solubility assays in PBS (pH 7.4) and simulate gastrointestinal conditions (pH 1.2–6.8) using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodology :

- Apply Adapt-cMolGPT () for target-specific molecular generation. Input the compound’s SMILES string to predict binding affinities to kinases or GPCRs, leveraging piperidine’s known role in CNS targets.

- Perform molecular dynamics simulations (e.g., GROMACS) to assess interactions with proteins like acetylcholinesterase, referencing similar isoxazole-piperidine hybrids .

Q. How to resolve contradictions in stability data under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies:

- Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl (pH 1) and 0.1M NaOH (pH 13). Monitor degradation via LC-MS every 24 hours for 7 days.

- Oxidative stress : Expose to 3% H2O2 and analyze for sulfoxide/sulfone byproducts (common in isoxazole derivatives) .

- Cross-validate with thermal gravimetric analysis (TGA) to assess decomposition thresholds (>200°C expected) .

Q. What strategies mitigate low yield in scaling up the synthetic process?

- Methodology :

- Optimize catalyst loading (e.g., 10 mol% Pd/C for hydrogenation) and reaction time (12–24 hours) based on sulfonamide analog protocols .

- Implement DoE (Design of Experiments) to evaluate critical parameters (temperature, solvent polarity, stoichiometry) and identify interactions affecting yield .

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Methodology :

- Synthesize analogs with variations in:

- Isoxazole substituents : Replace 3,5-dimethyl groups with halogens or electron-withdrawing groups.

- Piperidine hydroxyl position : Explore epimerization or substitution (e.g., 4-OH vs. 3-OH).

- Test in vitro against target panels (e.g., kinase inhibition assays) and correlate results with computational docking scores .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for structurally similar compounds?

- Resolution :

- Experimental validation : Use the shake-flask method (OECD Guideline 117) to measure logP under standardized conditions (25°C, n-octanol/water).

- Source evaluation : Exclude unreliable platforms (e.g., ) and prioritize peer-reviewed data. For example, reports logP = -0.19 for a sulfonyl analog, while cites 0.34 for a methyl-linked variant—highlighting the substituent’s impact on hydrophobicity .

Methodological Best Practices

- Analytical cross-validation : Combine HPLC, NMR, and HRMS to confirm identity and purity, as seen in and .

- Environmental fate studies : Adapt protocols from to assess biodegradation and ecotoxicology endpoints.

- Safety protocols : Follow GHS guidelines (e.g., IRRITANT labeling in ) for handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.